(3-Methoxy-5-methylphenyl)boronic acid CAS number
(3-Methoxy-5-methylphenyl)boronic acid CAS number
An In-depth Technical Guide to (3-Methoxy-5-methylphenyl)boronic acid
Abstract
(3-Methoxy-5-methylphenyl)boronic acid, identified by CAS Number 725251-81-0, is a specialized organic building block that has garnered significant interest within the fields of organic synthesis and medicinal chemistry.[1][2] Its unique substitution pattern—a methoxy and a methyl group at the meta positions relative to the boronic acid moiety—imparts specific electronic and steric properties that are highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a representative synthetic protocol, and its pivotal role in palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, and the broader implications for drug discovery and materials science.[3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.
Physicochemical Properties and Identification
(3-Methoxy-5-methylphenyl)boronic acid is a stable, solid compound under standard conditions. Its key identifiers and properties are summarized below, providing essential data for experimental design and reagent handling.
| Property | Value | Reference |
| CAS Number | 725251-81-0 | [1] |
| Molecular Formula | C₈H₁₁BO₃ | [1] |
| Molecular Weight | 166.00 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | White to off-white solid | N/A |
| Storage | Refrigerated, under inert atmosphere | [2] |
Synthesis of Arylboronic Acids: A Representative Protocol
The synthesis of substituted phenylboronic acids like (3-Methoxy-5-methylphenyl)boronic acid typically proceeds via a well-established organometallic pathway. The following protocol, adapted from the synthesis of the structurally similar 3-methoxyphenylboronic acid, illustrates the core methodology involving lithium-halogen exchange followed by borylation.[4][5]
Causality of Experimental Choices:
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Inert Atmosphere (Nitrogen/Argon): Organolithium reagents like n-butyllithium are extremely reactive towards oxygen and moisture. An inert atmosphere is critical to prevent quenching of the reagent and ensure high reaction yields.
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Low Temperature (-78 to -60°C): The initial lithium-halogen exchange and the subsequent reaction with the borate ester are highly exothermic. Low temperatures are essential to control the reaction rate, prevent side reactions such as ortho-metalation or reagent decomposition, and ensure regioselectivity.[4][5]
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Acidic Workup: The intermediate boronate ester is hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to yield the final boronic acid product.
Step-by-Step Synthesis Workflow
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Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The corresponding aryl bromide precursor (e.g., 1-bromo-3-methoxy-5-methylbenzene) is dissolved in anhydrous tetrahydrofuran (THF) and charged into the flask.[4]
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Lithiation: The solution is cooled to approximately -70°C using a dry ice/ethanol bath.[5] n-Butyllithium (typically 1.6 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60°C.[4][5] The formation of the aryllithium intermediate is monitored by the reaction time, typically stirring for 1-2 hours at this temperature.
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Borylation: A trialkyl borate, most commonly trimethyl borate, is added slowly to the reaction mixture, again maintaining a temperature below -60°C.[4] This electrophilic boron source is attacked by the nucleophilic aryllithium species. The mixture is stirred for another hour under these cold conditions.
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Quenching and Hydrolysis: The reaction is allowed to slowly warm to room temperature over several hours.[4] Subsequently, an aqueous acid solution (e.g., 1 M HCl) is added to hydrolyze the boronate ester intermediate.[4] This mixture is stirred vigorously overnight (approx. 15 hours) to ensure complete conversion.
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Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent such as diethyl ether. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude boronic acid, which can be further purified by recrystallization or column chromatography.[4][5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (3-Methoxy-5-methylphenyl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals and functional materials.[6]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a boronic acid functional group into molecules has become a validated strategy in modern drug design. [9]Boronic acids can act as reversible covalent inhibitors by forming stable adducts with hydroxyl groups in the active sites of enzymes, such as serine proteases. [10]The first FDA-approved boron-containing drug, Bortezomib (Velcade®), highlighted the therapeutic potential of this class of compounds. [4][10] (3-Methoxy-5-methylphenyl)boronic acid serves as a crucial intermediate for synthesizing complex organic molecules with potential biological activity. [3]The substituted phenyl ring it provides is a common motif in drug candidates. The methoxy and methyl groups can influence the molecule's pharmacokinetic properties, such as solubility, metabolic stability, and target binding affinity, through specific steric and electronic interactions. Researchers utilize this building block to systematically explore the structure-activity relationships (SAR) of new chemical entities in the pursuit of more effective and safer therapeutics. [9]
Safety and Handling
As with all laboratory chemicals, (3-Methoxy-5-methylphenyl)boronic acid should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(3-Methoxy-5-methylphenyl)boronic acid is a highly valuable and versatile reagent in organic synthesis. Its primary utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction allows for the predictable and controlled formation of carbon-carbon bonds, which is fundamental to the synthesis of a wide range of compounds. For professionals in drug discovery and materials science, this building block offers a reliable tool for creating novel molecular structures with tailored properties, continuing the expansion of the chemical space available for innovation.
References
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
